N-甲氧基-N,3,3-三甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

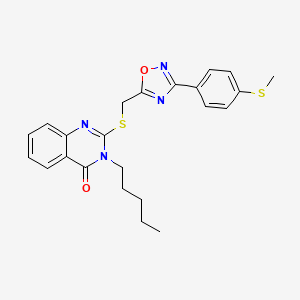

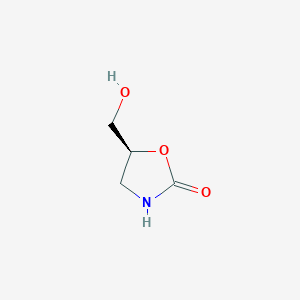

N-Methoxy-n,3,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

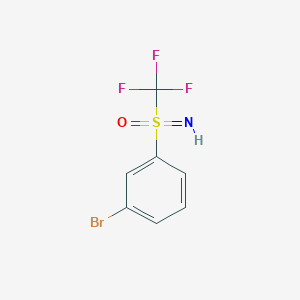

The molecular structure of n-Methoxy-n,3,3-trimethylbutanamide consists of a butanamide backbone with three methyl groups and a methoxy group attached . The average molecular mass is 129.200 Da .科学研究应用

Organic Chemistry

“N-Methoxy-n,3,3-trimethylbutanamide” is a type of N-alkoxy amide . N-alkoxy amides are ubiquitous compounds in organic chemistry . For instance, N-methoxy-N-methyl amides, also known as Weinreb amides, are widely used in ketone synthesis . Several synthetic applications of N-alkoxy amides have been reported .

Biocatalysis

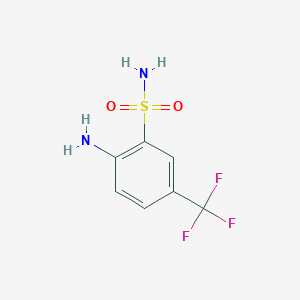

In a study conducted by the College of Pharmaceutical Science, Zhejiang University of Technology, “n-Methoxy-n,3,3-trimethylbutanamide” was used in the production of (S)-1-[3,5-Bis (trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

The method involved the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The ratio of substrate to catalyst (S/C) was increased, and an attractive increase in S/C was achieved . The yield was further increased when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system .

The results showed that the yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP . After the optimization of various reaction parameters involved in the bioreduction, the S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .

属性

IUPAC Name |

N-methoxy-N,3,3-trimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVOZKAFNVZNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methoxy-n,3,3-trimethylbutanamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)